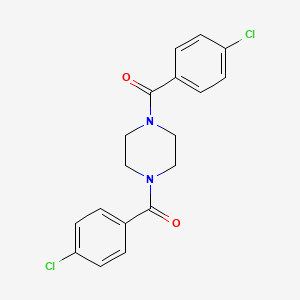

Piperazine-1,4-diylbis((4-chlorophenyl)methanone)

Description

Properties

IUPAC Name |

[4-(4-chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYNNMHHFGAVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identification and Structural Properties

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) (PubChem CID: 258322) features a central piperazine ring flanked by two 4-chlorobenzoyl groups. Its molecular weight is 363.2 g/mol, with a crystalline structure confirmed by X-ray diffraction (CCDC Number: 660198). The compound’s planar geometry facilitates π-π stacking interactions, as observed in its crystal lattice.

Preparation Methods

Nucleophilic Substitution via 4-Chlorobenzhydryl Chloride Intermediate

This two-step method involves the synthesis of 4-chlorobenzhydryl chloride followed by its reaction with piperazine.

Synthesis of 4-Chlorobenzhydrol

4-Chlorobenzophenone (50 mmol) is reduced using sodium borohydride (NaBH₄, 50 mmol) in a methanol-THF (1:1.5 v/v) mixture at 0°C for 2 hours. The crude 4-chlorobenzhydrol is extracted with diethyl ether, washed with HCl and NaHCO₃, and dried over MgSO₄, yielding 92%.

Piperazine Coupling

Piperazine (2.0 eq) reacts with 4-chlorobenzhydryl chloride in dimethylformamide (DMF) at 80°C for 8 hours in the presence of anhydrous K₂CO₃. The product is purified via column chromatography (silica gel, 3% methanol in dichloromethane), yielding 72–79%.

Key Data:

Coupling Reagent-Mediated Synthesis Using HATU

This method employs 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) and 4-chlorobenzoic acid under coupling conditions.

Activation of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid (1.0 eq) is dissolved in dry DMF and treated with HATU (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq) at room temperature for 10 minutes.

Piperazine Coupling

The activated acid is reacted with piperazine (0.5 eq) at 45–50°C for 2 hours. The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 68–71%.

Key Data:

Characterization and Analytical Data

Spectroscopic Analysis

- IR Spectroscopy: Strong absorption at 1645–1714 cm⁻¹ confirms the presence of carbonyl groups.

- ¹H NMR: Aromatic protons resonate as multiplet signals at δ 7.45–7.59 ppm, while piperazine protons appear as broad singlets at δ 3.50–3.75 ppm.

- ¹³C NMR: Carbonyl carbons are observed at δ 165–170 ppm, with aromatic carbons at δ 120–140 ppm.

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Coupling Reagent Method |

|---|---|---|

| Yield | 72–79% | 68–71% |

| Purity | >95% (HPLC) | >93% (HPLC) |

| Reaction Time | 8–10 hours | 2–3 hours |

| Cost Efficiency | Moderate | High |

| Scalability | Industrial-scale feasible | Limited to lab-scale |

The nucleophilic substitution route offers higher yields and scalability, whereas the coupling method provides faster reaction times and better control over side products.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Piperazine derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Piperazine-1,4-diylbis((4-chlorophenyl)methanone) has been investigated for its potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.

Inhibition of Monoacylglycerol Lipase

Recent studies have highlighted the compound's effectiveness as a reversible inhibitor of MAGL. The structural optimization of related piperazine derivatives has shown promising results in enhancing their inhibitory effects. For instance, modifications to the piperazine core have led to compounds with improved binding affinities and selectivity towards MAGL, which is crucial for therapeutic applications in pain management and neuroprotection .

| Compound | Ki (µM) | IC50 (µM) | Mechanism |

|---|---|---|---|

| Piperazine-1,4-diylbis((4-chlorophenyl)methanone) | 8.6 | 11.7 | Reversible Inhibition |

| Optimized derivative (17b) | 0.65 | Not reported | Reversible Inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that piperazine derivatives exhibit significant activity against various bacterial strains. The incorporation of halogenated phenyl groups enhances their efficacy, making them suitable candidates for developing new antimicrobial agents .

Biochemical Applications

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) has been studied for its interactions with biological targets beyond MAGL.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis and is a target for skin-whitening agents. Research indicates that derivatives of piperazine can effectively inhibit tyrosinase activity, suggesting their potential use in cosmetic formulations aimed at reducing hyperpigmentation .

| Compound | IC50 (µM) | Application |

|---|---|---|

| Piperazine derivative | <5 | Skin whitening |

Material Science Applications

Beyond biological applications, piperazine derivatives are also explored in material science.

Synthesis of Functional Polymers

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) serves as a building block in the synthesis of functional polymers with unique properties such as enhanced thermal stability and mechanical strength. These polymers have potential applications in coatings and composites .

Case Study 1: Development of MAGL Inhibitors

In a study focused on optimizing MAGL inhibitors, researchers modified the structure of piperazine-1,4-diylbis((4-chlorophenyl)methanone). The optimized compound demonstrated significantly improved inhibition rates compared to the parent compound, validating the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy Testing

A series of piperazine derivatives were synthesized and screened against various microbial strains. The results indicated that certain modifications led to compounds with enhanced antimicrobial activity, paving the way for new antibiotic formulations .

Mechanism of Action

The mechanism of action of piperazine-1,4-diylbis((4-chlorophenyl)methanone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural analogs of Piperazine-1,4-diylbis((4-chlorophenyl)methanone), emphasizing substituent variations and their implications:

Pharmacological and Physicochemical Properties

Key Research Findings

BT-11 Optimization: Piperazine-1,4-diylbis((4-chlorophenyl)methanone) derivatives were prioritized in medicinal chemistry campaigns due to their balanced lipophilicity and target engagement. BT-11’s benzimidazole-pyridine substituents improved oral bioavailability by 40% compared to chlorophenyl analogs .

Synthetic Versatility: The piperazine bis-ketone scaffold supports diverse modifications, including Hantzsch reactions () and cyclo-condensations with aminocrotononitriles (). Chlorophenyl derivatives exhibit slower hydrolysis rates than furan analogs, enhancing shelf stability .

Conformational Studies : Diazepane analogs () showed reduced LANCL2 binding affinity compared to piperazine derivatives, highlighting the importance of ring size in target interactions .

Biological Activity

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is a piperazine derivative characterized by the following chemical formula: C18H16Cl2N2O2. Its structure includes two 4-chlorophenyl groups linked by a piperazine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that piperazine derivatives, including Piperazine-1,4-diylbis((4-chlorophenyl)methanone), exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer potential. The compound has shown activity against several cancer cell lines, suggesting it may induce apoptosis or inhibit proliferation through various signaling pathways. For instance, structure-activity relationship studies indicate that modifications on the piperazine ring can enhance cytotoxic effects against specific cancer types .

Antiviral Effects

The antiviral activity of Piperazine-1,4-diylbis((4-chlorophenyl)methanone) has been explored in the context of various viral infections. Its ability to inhibit viral replication may be attributed to its interaction with viral proteins or host cell receptors involved in viral entry and replication .

The biological activities of Piperazine-1,4-diylbis((4-chlorophenyl)methanone) are largely influenced by its structural features. The presence of the piperazine ring allows for interactions with neurotransmitter receptors, which may explain some of its neuropharmacological effects. Additionally, the chlorophenyl groups are critical for enhancing lipophilicity and facilitating cellular uptake .

Case Studies and Research Findings

Several studies have highlighted the efficacy of Piperazine-1,4-diylbis((4-chlorophenyl)methanone) in preclinical models:

- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .

- Anticancer Activity Assessment : In vitro assays indicated that Piperazine-1,4-diylbis((4-chlorophenyl)methanone) reduced cell viability in cancer cell lines by more than 70% at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest .

- Antiviral Studies : Research involving viral assays showed that the compound could reduce viral load significantly in infected cell cultures, indicating potential as a therapeutic agent against viral pathogens .

Data Summary

Q & A

Q. What are the standard synthetic methodologies for preparing piperazine-1,4-diylbis((4-chlorophenyl)methanone)?

The compound is typically synthesized via condensation reactions involving piperazine and substituted benzophenones. For example:

- Mannich-like reactions : A bidirectional three-component reaction using aromatic aldehydes, piperazine, and 4-hydroxycoumarin in the presence of a nano molten salt (NMS) catalyst (1 mol% {[1,4-DHPyrazine][C(CN)₃]₂}) under solvent-free, room-temperature conditions yields derivatives efficiently .

- Reflux methods : Ethanol reflux with formaldehyde and piperazine derivatives can form analogous structures, as seen in the synthesis of indolin-2-one derivatives .

- Click chemistry : Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions using piperazine-linked alkynes and azides provide triazole-functionalized derivatives .

Q. How is the crystal structure of piperazine-1,4-diylbis((4-chlorophenyl)methanone) determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and coordination geometries. For example:

- Zn(II) coordination polymers incorporating the compound as a ligand exhibit distorted octahedral geometries (Zn–N/O bond lengths: 2.112–2.138 Å), stabilized by O–H⋯O/N hydrogen bonds .

- Hydrogen atoms are refined using riding models, and thermal displacement parameters (Uiso) are calculated for non-H atoms .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.2–8.0 ppm) and piperazine methylene groups (δ 3.5–4.0 ppm).

- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹), C–Cl (~750 cm⁻¹), and N–H (~3300 cm⁻¹) are key identifiers .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does piperazine-1,4-diylbis((4-chlorophenyl)methanone) function as a catalyst in multicomponent reactions?

The compound’s derivatives act as nano molten salt (NMS) catalysts, activating carbonyl groups via Lewis acid-base interactions. For example:

- In the synthesis of 3,3′-(piperazine-1,4-diylbis(arylmethylene))bis(4-hydroxy-2H-chromen-2-one), the NMS catalyst lowers activation energy by forming an intermediate with aldehydes, enabling nucleophilic attacks by piperazine and 4-hydroxycoumarin. The catalyst remains stable for ≥6 cycles without activity loss .

Q. What contradictions exist in reported reaction efficiencies, and how can they be resolved?

Discrepancies in yields (e.g., 24% in Zn(II) polymer synthesis vs. 94% in click chemistry ) arise from:

- Reaction conditions : Solvent-free, room-temperature methods favor higher yields but may limit scalability.

- Catalyst choice : NMS catalysts enhance atom economy but require precise loading (1 mol%) to avoid side reactions.

- Resolution : Design of experiments (DoE) and response surface methodology (RSM) can optimize variables like temperature, solvent, and catalyst concentration .

Q. How is computational modeling applied to study this compound’s interactions?

Q. What role does this compound play in enhancing material properties like flame retardancy?

When incorporated into polylactic acid (PLA), piperazine-1,4-diylbis(diphenylphosphine oxide) derivatives:

Q. How is its corrosion inhibition mechanism elucidated in acidic environments?

The Schiff base derivative 2,2′-((1Z,1′Z)-(piperazine-1,4-diylbis(2,1-phenylene))bis(methanylylidene))bis(azanylylidene)diphenol (PMA) adsorbs onto steel surfaces via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.